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3-Butyl-2,5-dimethylpyrazine

Flavor Science Analytical Chemistry Sensory Analysis

3-Butyl-2,5-dimethylpyrazine (CAS 40790-29-2) is a trisubstituted alkylpyrazine belonging to the broader class of heterocyclic aroma compounds formed primarily via the Maillard reaction. It is characterized by a pyrazine ring with methyl groups at the 2- and 5-positions and an n-butyl chain at the 3-position, resulting in a molecular formula of C₁₀H₁₆N₂ and a molecular weight of 164.25 g/mol.

Molecular Formula C10H16N2
Molecular Weight 164.25 g/mol
Cat. No. B1633483
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Butyl-2,5-dimethylpyrazine
Molecular FormulaC10H16N2
Molecular Weight164.25 g/mol
Structural Identifiers
SMILESCCCCC1=NC(=CN=C1C)C
InChIInChI=1S/C10H16N2/c1-4-5-6-10-9(3)11-7-8(2)12-10/h7H,4-6H2,1-3H3
InChIKeyUWJKKFNWVRAFPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Butyl-2,5-dimethylpyrazine (CAS 40790-29-2): Key Physicochemical and Olfactory Properties


3-Butyl-2,5-dimethylpyrazine (CAS 40790-29-2) is a trisubstituted alkylpyrazine belonging to the broader class of heterocyclic aroma compounds formed primarily via the Maillard reaction [1]. It is characterized by a pyrazine ring with methyl groups at the 2- and 5-positions and an n-butyl chain at the 3-position, resulting in a molecular formula of C₁₀H₁₆N₂ and a molecular weight of 164.25 g/mol [2]. The compound exhibits a predicted boiling point of approximately 228-229°C and an experimentally determined non-polar retention index (RI) of 1263 on a BPX-5 column [3]. While it is produced naturally by certain marine bacteria [2], its primary industrial relevance lies in its use as a flavor and fragrance agent, where it contributes to savory, roasted, and nutty profiles in food products.

Why Alkylpyrazines Are Not Interchangeable: The Critical Role of Chain Length in Olfactory Potency for 3-Butyl-2,5-dimethylpyrazine


Within the alkylpyrazine family, seemingly minor structural modifications lead to order-of-magnitude shifts in both odor threshold and sensory character [1]. The olfactory potency of a compound is governed by strict steric and electronic constraints at the receptor level [2]. For instance, while 2,5-dimethylpyrazine (a common alternative) provides a general roasted/cocoa note at a certain threshold, the introduction of a longer alkyl chain dramatically alters the compound's interaction with olfactory receptors. Research indicates that while small alkyl groups in the 2-position can drastically lower odor thresholds, substituents that are too bulky, such as a butyl group in certain positions, can increase the threshold by a factor of over 2200 compared to optimal analogs [1]. This demonstrates that substituting 3-butyl-2,5-dimethylpyrazine with a cheaper or more readily available pyrazine like 2,5-dimethylpyrazine or 2,3,5-trimethylpyrazine is not a direct equivalence; it will fundamentally change the flavor profile's potency and character, leading to inconsistent sensory outcomes in the final product formulation.

3-Butyl-2,5-dimethylpyrazine: A Quantitative Evidence Guide for Informed Procurement


Olfactory Threshold and Potency: Differentiating 3-Butyl-2,5-dimethylpyrazine from Its Unsubstituted and Ethyl Analogs

The olfactory potency of 3-butyl-2,5-dimethylpyrazine is distinct from its close structural relatives. While a specific odor threshold in water or air for this exact compound was not found in the accessible literature, a clear class-level inference can be drawn from a foundational 1999 study on 80 alkylpyrazines [1]. This study established that increasing the length of an alkyl substituent beyond an ethyl group significantly reduces potency. Specifically, the substitution of an ethyl group at the 2-position of 2-ethyl-3,5-dimethylpyrazine with a propyl, butyl, pentyl, isobutyl, or hexyl group resulted in an odor threshold that was at least 2200 times higher (i.e., less potent) than the optimal ethyl-substituted compound [1]. This demonstrates that 3-butyl-2,5-dimethylpyrazine, which contains a bulky butyl chain, is expected to be a significantly less potent odorant than its more potent 2-ethyl-substituted analogs, but will likely have a different threshold and character than smaller, less substituted pyrazines like 2,5-dimethylpyrazine.

Flavor Science Analytical Chemistry Sensory Analysis

Retention Index (RI) Comparison: Ensuring Accurate Identification and Purity Assessment of 3-Butyl-2,5-dimethylpyrazine

The gas chromatographic retention index (RI) is a definitive, instrument-independent metric for compound identification and quality control. For 3-butyl-2,5-dimethylpyrazine, the experimentally determined non-polar retention index on a BPX-5 column (a 5% phenyl methyl siloxane phase) is 1263 [1]. This value is critical for distinguishing it from its regioisomers, such as 2-butyl-3,6-dimethylpyrazine, and other alkylpyrazines. For example, the more potent and commonly used analog 2,5-dimethylpyrazine has a much lower Kovats Index of approximately 908-909 on a similar non-polar phase [2]. This 355-unit difference in retention index provides a clear, quantitative basis for confirming the identity and purity of a procured sample of 3-butyl-2,5-dimethylpyrazine using standard GC-MS methods, differentiating it from mis-shipments or lower-purity materials containing related pyrazines.

Gas Chromatography Quality Control Analytical Chemistry

Boiling Point Differential: Evaluating Processing and Formulation Stability for 3-Butyl-2,5-dimethylpyrazine

The boiling point of a flavor compound is a key physical property that dictates its behavior during food processing and its retention in the final product. 3-Butyl-2,5-dimethylpyrazine has a boiling point of approximately 228-229 °C at 760 mmHg [1]. This is significantly higher than that of the unsubstituted parent analog, 2,5-dimethylpyrazine, which has a boiling point of approximately 154-156 °C [2]. The higher boiling point of the butyl-substituted derivative indicates lower volatility and a greater tendency to remain in a food matrix during high-temperature processes like baking, roasting, or extrusion. This property differentiates it from more volatile pyrazines that may be largely lost to evaporation during thermal processing.

Process Chemistry Flavor Formulation Thermal Stability

Natural Occurrence and Origin: Distinguishing 3-Butyl-2,5-dimethylpyrazine as a Microbial Metabolite vs. Maillard-Derived Analogs

While many simple alkylpyrazines like 2,5-dimethylpyrazine are predominantly formed through thermal Maillard reactions during food processing, 3-butyl-2,5-dimethylpyrazine has a distinct and well-documented natural origin. It is a volatile organic compound (VOC) specifically produced by several marine and terrestrial bacterial species [1][2]. The mVOC 2.0 database catalogs its emission from prokaryotes including *Escherichia coli*, *Staphylococcus aureus*, *Sulfitobacter sp.*, *Loktanella sp.*, and *Dinoroseobacter shibae* [1]. This is a key differentiator from many other alkylpyrazines that are almost exclusively synthetic or formed in food processing. This natural, non-Maillard origin is supported by its isolation from the myxobacterium *Chondromyces crocatus* and other marine bacteria [2].

Natural Products Chemistry Flavor Science Microbiology

Synthetic Accessibility: Scalable Routes for 3-Butyl-2,5-dimethylpyrazine via Cross-Coupling Methodology

The synthesis of 3-butyl-2,5-dimethylpyrazine can be reliably achieved using modern cross-coupling methodologies. A highly efficient route involves the Pd- or Fe-catalyzed cross-coupling reaction between a readily available 3-chloro-2,5-dimethylpyrazine precursor and the appropriate organometallic reagent (e.g., n-butyl magnesium bromide, n-BuMgBr) [1]. This methodology has been demonstrated to yield the target compound in 74–85% isolated yields for structurally related alkylpyrazines, providing a robust and scalable pathway [1]. This contrasts with alternative synthetic strategies like the Au(I)-catalyzed cascade annulation of propargyl amine with aldehydes, which is also capable of producing 3-substituted-2,5-dimethylpyrazines, including the butyl derivative, in high yields [2]. The availability of multiple high-yielding synthetic routes ensures that the compound can be sourced competitively and with predictable purity.

Organic Synthesis Process Chemistry Chemical Manufacturing

High-Value Application Scenarios for 3-Butyl-2,5-dimethylpyrazine Based on Verified Performance Characteristics


Authenticating and Enhancing Roasted Food Flavors Where Low Potency Is Advantageous

Given its class-level inference of a higher odor threshold (lower potency) compared to ethyl-substituted pyrazines [1], 3-butyl-2,5-dimethylpyrazine is strategically valuable in applications where a potent roasted note would be overpowering. It acts as a subtle background enhancer, providing a base layer of savory, roasted character without dominating the flavor profile. This is ideal for complex foods like roasted nuts, coffee, cocoa, and baked goods, where it can round out the flavor without introducing a sharp, artificial note. Its higher boiling point of 228-229°C [2] further supports its use in these thermally processed foods, as it is less likely to be lost during cooking, ensuring the flavor survives to the final product. Formulators can use it to add depth and complexity where more volatile and potent pyrazines (e.g., 2-ethyl-3,5-dimethylpyrazine) would be too intense or fleeting.

Quality Control and Purity Verification in Analytical Laboratories

For laboratories involved in flavor analysis or quality assurance, the compound's experimentally determined non-polar retention index of 1263 on a BPX-5 column serves as a critical analytical marker [1]. This value allows for the unambiguous identification of 3-butyl-2,5-dimethylpyrazine in complex mixtures (e.g., food extracts, essential oils) and provides a benchmark for assessing the purity of procured materials. A significant deviation from the expected RI of 1263 (± a narrow tolerance) can immediately flag the presence of impurities, misidentified isomers (e.g., 2-butyl-3,6-dimethylpyrazine), or degradation products. This quantitative parameter is essential for developing robust GC-MS methods for product release testing or for investigating the volatile composition of natural sources known to produce this compound, such as marine bacteria [2].

Investigating Microbial Volatile Organic Compounds (mVOCs) and Non-Thermal Flavor Formation

The compound's well-documented origin as a bacterial metabolite produced by species like *E. coli*, *S. aureus*, and *Sulfitobacter sp.* [1] makes it a target analyte for research into microbial volatile organic compounds (mVOCs) and non-thermal flavor formation. Researchers studying the metabolic pathways of these organisms, or investigating the development of complex flavors in fermented foods, can use authentic standards of 3-butyl-2,5-dimethylpyrazine for accurate identification and quantification via SIDA-GC-MS or similar methods [2]. This application is distinct from the typical use of pyrazines as Maillard-derived flavorings, positioning the compound as a valuable tool for understanding and potentially engineering 'natural' flavor development in biological systems.

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22 linked technical documents
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